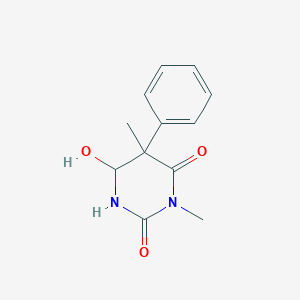
1,2-Propanediol, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Propanediol, sodium salt, also known as sodium 1,2-propanediolate, is a chemical compound derived from 1,2-propanediol (propylene glycol). It is a colorless, odorless, and hygroscopic compound that is soluble in water. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Propanediol, sodium salt can be synthesized through the reaction of 1,2-propanediol with sodium hydroxide. The reaction typically involves the following steps:
- Dissolve sodium hydroxide in water to form a sodium hydroxide solution.
- Add 1,2-propanediol to the sodium hydroxide solution.
- Heat the mixture to facilitate the reaction, resulting in the formation of this compound.
The reaction can be represented as:
CH3CH(OH)CH2OH+NaOH→CH3CH(ONa)CH2OH+H2O
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control temperature and reaction time.
化学反应分析
Types of Reactions
1,2-Propanediol, sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include alkyl halides and other electrophiles.
Major Products Formed
Oxidation: Formation of propionaldehyde or acetone.
Reduction: Formation of 1,2-propanediol.
Substitution: Formation of various substituted propanediol derivatives.
科学研究应用
1,2-Propanediol, sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.
Biology: Employed in the preparation of biological buffers and as a cryoprotectant for biological samples.
Medicine: Utilized in pharmaceutical formulations and as a solvent for drug delivery.
Industry: Used in the production of polymers, resins, and as an antifreeze agent.
作用机制
The mechanism of action of 1,2-propanediol, sodium salt involves its ability to act as a nucleophile in chemical reactions. The sodium ion (Na⁺) enhances the nucleophilicity of the 1,2-propanediol molecule, allowing it to readily participate in various substitution and addition reactions. The compound can interact with molecular targets such as electrophiles, leading to the formation of new chemical bonds and products.
相似化合物的比较
1,2-Propanediol, sodium salt can be compared with other similar compounds, such as:
1,2-Propanediol (Propylene Glycol): Unlike its sodium salt derivative, 1,2-propanediol is a neutral compound and is commonly used as a solvent and antifreeze agent.
1,3-Propanediol: This compound has a different hydroxyl group arrangement and is used in the production of polymers and as a solvent.
Ethylene Glycol: Similar to 1,2-propanediol, but with a different carbon chain length, it is used as an antifreeze agent and in the production of polyester fibers.
The uniqueness of this compound lies in its enhanced reactivity due to the presence of the sodium ion, making it a valuable reagent in various chemical and industrial processes.
属性
CAS 编号 |
58858-91-6 |
|---|---|
分子式 |
C3H7NaO2 |
分子量 |
98.08 g/mol |
IUPAC 名称 |
sodium;2-hydroxypropan-1-olate |
InChI |
InChI=1S/C3H7O2.Na/c1-3(5)2-4;/h3,5H,2H2,1H3;/q-1;+1 |
InChI 键 |
DZCLHXSSMHLQJD-UHFFFAOYSA-N |
规范 SMILES |
CC(C[O-])O.[Na+] |
相关CAS编号 |
57-55-6 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(2-Chloro-9H-thioxanthen-9-ylidene)methyl]-4-methylmorpholine](/img/structure/B14608039.png)




![Benzoic acid, 2-[[1-[(4-methylphenyl)imino]ethyl]amino]-](/img/structure/B14608080.png)




![3-({2-[2-(5-Nitrofuran-2-yl)ethenyl]quinazolin-4-yl}amino)phenol](/img/structure/B14608117.png)
![Methyl 3-[tris(dodecylsulfanyl)stannyl]propanoate](/img/structure/B14608121.png)
